1-(4-Methoxy-1-naphthyl)ethanone

Description

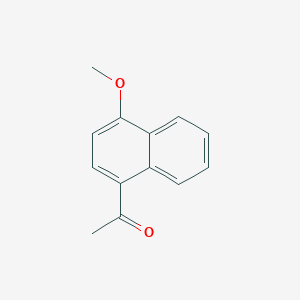

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBOFKOICCVYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290463 | |

| Record name | 1-(4-methoxy-1-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24764-66-7 | |

| Record name | 24764-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxy-1-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxy-1-naphthyl)ethanone

CAS Number: 24764-66-7

This technical guide provides a comprehensive overview of 1-(4-Methoxy-1-naphthyl)ethanone, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's physicochemical properties, spectral data, synthesis protocols, and potential applications.

Physicochemical Properties

This compound is a crystalline solid, appearing colorless to pale yellow.[1] Its core structure consists of a naphthalene ring substituted with methoxy and acetyl groups, which define its chemical reactivity and physical characteristics.[1]

| Property | Value | Reference |

| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethanone | [2][3] |

| CAS Number | 24764-66-7 | [1][2][4] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3][5] |

| Molecular Weight | 200.23 g/mol | [1][3][5] |

| Physical State | Crystalline Solid | [1] |

| Appearance | Colorless to pale yellow | [1] |

| Topological Polar Surface Area | 26.3 Ų | [3][5] |

| XLogP3 | 2.8 | [3] |

Spectral Information

The spectral data are crucial for the identification and characterization of the compound.

| Spectral Data Type | Observed Values | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ: 9.01-9.96 (m, 1H), 8.32-8.35 (m, 1H), 8.03 (d, 1H), 7.63-7.65 (m, 1H), 7.53-7.58 (m, 1H), 6.79 (d, 1H), 4.07 (s, 3H), 2.72 (s, 3H) | [4] |

| LC-MS | m/z 201 [M+1]⁺ | [4] |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch: ~1650-1680 cm⁻¹; Methoxy (C-O) stretch: ~1000-1300 cm⁻¹; Aromatic (C=C) stretch: ~1400-1600 cm⁻¹ | [1] |

| Ultraviolet-Visible (UV-Vis) | Absorption maxima typical for substituted naphthalene systems in the 220-280 nm range, corresponding to π→π* electronic transitions. | [1] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 1-methoxynaphthalene.[1] This electrophilic aromatic substitution reaction utilizes an acetylating agent in the presence of a Lewis acid catalyst.[1]

This protocol details the synthesis of this compound from 1-methoxynaphthalene.

Materials:

-

1-methoxynaphthalene (3 mmol, 474 mg)

-

Acetyl chloride (3 mmol, 236 mg)

-

Aluminum trichloride (6 mmol, 800 mg)

-

Anhydrous dichloromethane (12 mL)

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/petroleum ether (1:15, v/v)

Procedure:

-

A solution of aluminum trichloride (800 mg, 6 mmol) in anhydrous dichloromethane (12 mL) is cooled to 0 °C under a nitrogen atmosphere.[4]

-

Acetyl chloride (236 mg, 3 mmol) is added slowly to the cooled solution.[4]

-

The mixture is stirred at room temperature for 10 minutes.[4]

-

1-methoxynaphthalene (474 mg, 3 mmol) is then added, and the reaction mixture is stirred overnight at room temperature.[4]

-

Upon completion, the reaction is quenched by the addition of water.[4]

-

The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]

-

The resulting residue is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:15, v/v) to yield the final product.[4]

Expected Yield: 56% (338 mg) as a white solid.[4]

References

1-(4-Methoxy-1-naphthyl)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-Methoxy-1-naphthyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4'-methoxynaphthylethyl ketone, is an aromatic ketone with noteworthy applications as a fluorescent dye, photosensitive agent, and a crucial intermediate in pharmaceutical synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid under standard conditions.[1] Its structure, featuring a naphthalene ring substituted with a methoxy group, contributes to its distinct chemical properties and reactivity.[1]

Table 1: Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | [1][3][4] |

| Molecular Weight | 200.23 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Odor | Peculiar, characteristic of methoxy-substituted naphthalene derivatives | [1][2] |

| Melting Point | Related methoxynaphthalene derivatives melt in the range of 70-110°C | [1] |

| Water Solubility | Limited | [1] |

| Calculated XLogP3-AA | 2.8 | [1][3] |

| CAS Number | 24764-66-7 | [4] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 1-methoxynaphthalene.[1]

Methodology:

-

Reaction Setup: Aluminum trichloride (AlCl₃, 6 mmol) is suspended in anhydrous dichloromethane (12 mL) and cooled to 0°C under a nitrogen atmosphere.[5]

-

Addition of Acetylating Agent: Acetyl chloride (3 mmol) is slowly added to the cooled suspension.[5]

-

Introduction of Substrate: The mixture is stirred at room temperature for 10 minutes, after which 1-methoxynaphthalene (3 mmol) is added.[5]

-

Reaction Progression: The reaction is continued overnight with stirring at room temperature.[5]

-

Quenching and Extraction: Upon completion, the reaction is quenched with water. The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]

-

Purification: The resulting residue is purified by silica gel column chromatography, using an eluent of ethyl acetate/petroleum ether (1:15 v/v), to yield the final product as a white solid.[5]

References

1-(4-Methoxy-1-naphthyl)ethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 1-(4-Methoxy-1-naphthyl)ethanone, a naphthalenic compound of interest in various research and development applications. The information is presented to facilitate its use in experimental design and computational modeling.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 200.23 g/mol | [1][2][3] |

| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethanone | [1][3][4] |

| CAS Number | 24764-66-7 | [1][2][4] |

Structural Information

A simplified 2D representation of the molecular structure is provided below to illustrate the key functional groups and their connectivity.

References

An In-Depth Technical Guide to the Synthesis of 1-(4-methoxy-1-naphthyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 1-(4-methoxy-1-naphthyl)ethanone. The document details both conventional and modern synthetic methodologies, presents key analytical data, and explores the compound's putative interactions with significant cellular signaling pathways.

Introduction

This compound is an aromatic ketone with a naphthalene core, a functionality that is a constituent in numerous biologically active compounds. Its structural features make it a valuable intermediate in medicinal chemistry and materials science. This guide outlines a detailed protocol for its preparation via the classical Friedel-Crafts acylation and discusses a greener, microwave-assisted alternative.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol .

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 70-72 °C |

Synthetic Methodologies

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-methoxynaphthalene. This section provides a detailed experimental protocol for the conventional method and an overview of a microwave-assisted approach.

Conventional Synthesis: Friedel-Crafts Acylation

This method involves the electrophilic substitution of an acyl group onto the aromatic ring of 1-methoxynaphthalene.

Experimental Protocol:

Materials:

-

1-methoxynaphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Under a nitrogen atmosphere, anhydrous aluminum chloride (2.0 equivalents) is suspended in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Acetyl chloride (1.0 equivalent) is added dropwise to the suspension while maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes to form the acylium ion complex.

-

A solution of 1-methoxynaphthalene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and water.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Quantitative Data:

| Parameter | Value |

| Yield | 56%[1] |

| Purity | >98% (by GC) |

| Reaction Time | 12-16 hours |

| Temperature | 0 °C to Room Temperature |

Microwave-Assisted Synthesis

General Experimental Protocol (Adapted):

Materials:

-

1-methoxynaphthalene

-

Acetic anhydride

-

Zeolite H-BEA or another suitable solid acid catalyst

-

A suitable high-boiling solvent (e.g., 1,2-dichloroethane) or solvent-free conditions

Procedure:

-

In a microwave-safe reaction vessel, 1-methoxynaphthalene (1.0 equivalent), acetic anhydride (1.5 equivalents), and the solid acid catalyst are combined.

-

The vessel is sealed and placed in a microwave reactor.

-

The reaction mixture is irradiated at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

After cooling, the catalyst is filtered off, and the solvent (if used) is removed under reduced pressure.

-

The crude product is then purified by column chromatography.

Anticipated Advantages over Conventional Method:

-

Reduced Reaction Time: Minutes versus hours.

-

Greener Chemistry: Potential for solvent-free conditions and use of reusable solid acid catalysts.

-

Improved Yields: In some cases, microwave heating can lead to higher product yields.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

¹H NMR (300 MHz, CDCl₃):

-

δ 9.01-9.96 (m, 1H)

-

δ 8.32-8.35 (m, 1H)

-

δ 8.03 (d, 1H)

-

δ 7.63-7.65 (m, 1H)

-

δ 7.53-7.58 (m, 1H)

-

δ 6.79 (d, 1H)

-

δ 4.07 (s, 3H)

-

δ 2.72 (s, 3H)[1]

¹³C NMR (Predicted):

-

C=O: ~198 ppm

-

Aromatic C-O: ~158 ppm

-

Aromatic C: ~110-140 ppm

-

-OCH₃: ~55 ppm

-

-C(O)CH₃: ~26 ppm

Infrared (IR) Spectroscopy (Predicted):

-

~1670 cm⁻¹ (C=O stretch, aryl ketone)

-

~1250 cm⁻¹ (C-O stretch, aryl ether)

-

~3050 cm⁻¹ (C-H stretch, aromatic)

-

~2950 cm⁻¹ (C-H stretch, aliphatic)

Mass Spectrometry (LC-MS):

-

m/z 201 [M+H]⁺[1]

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are limited, numerous structurally related compounds, particularly those with a methoxyphenyl ethanone or a methoxynaphthalene core, have demonstrated significant anti-inflammatory properties. This activity is often attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

It is hypothesized that this compound may inhibit the activation of these pathways, leading to a downstream reduction in the expression of pro-inflammatory mediators.

References

An In-depth Technical Guide on the Structural Information of 1-(4-Methoxy-1-naphthyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 1-(4-Methoxy-1-naphthyl)ethanone, a key intermediate in various chemical syntheses. The information is presented to support research and development activities in medicinal chemistry, materials science, and related fields.

Chemical Identity and Physical Properties

This compound, also known as 1-acetyl-4-methoxynaphthalene, is an aromatic ketone with a naphthalene core.[1][2] It is recognized for its utility as a fluorescent dye, photosensitive agent, and as an intermediate in the synthesis of pharmaceuticals.[1] The compound typically appears as a colorless to pale yellow crystalline solid.[1]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethanone | [2][3] |

| Synonyms | 1-acetyl-4-methoxynaphthalene, 4'-methoxynaphthylethyl ketone | [1][2] |

| CAS Number | 24764-66-7 | [3][4][5] |

| Molecular Formula | C₁₃H₁₂O₂ | [3] |

| Molecular Weight | 200.23 g/mol | [3] |

| Physical State | Crystalline solid | [1] |

| Melting Point | Related derivatives melt in the range of 70-110°C. | [1] |

| Solubility | Limited water solubility. | [1] |

| Lipophilicity (XLogP3) | 2.8 | [1][3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The available data is summarized below.

Table 2: Spectroscopic Data Summary

| Technique | Data | Source(s) |

| ¹H NMR | See Table 3 for detailed assignments. | [4] |

| ¹³C NMR | Specific experimental data not found. Predicted characteristic chemical shifts are provided in the text below. | |

| Mass Spectrometry (LC-MS) | m/z = 201 [M+1]⁺ | [4] |

| Infrared (IR) Spectroscopy | Specific experimental data not found. Predicted characteristic absorption bands are provided in the text below. | |

| UV-Visible Spectroscopy | Absorption bands in the 220-280 nm range, typical for naphthalene derivatives. | [1] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Table 3: ¹H NMR Chemical Shift Assignments (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.01-9.96 | m | 1H | Aromatic H |

| 8.32-8.35 | m | 1H | Aromatic H |

| 8.03 | d | 1H | Aromatic H |

| 7.63-7.65 | m | 1H | Aromatic H |

| 7.53-7.58 | m | 1H | Aromatic H |

| 6.79 | d | 1H | Aromatic H |

| 4.07 | s | 3H | -OCH₃ |

| 2.72 | s | 3H | -C(O)CH₃ |

| Data from ChemicalBook.[4] |

¹³C NMR Spectroscopy (Predicted)

While specific experimental data for the ¹³C NMR spectrum was not found in the literature reviewed, the expected chemical shifts can be predicted based on the functional groups present. The carbonyl carbon of the ketone is expected in the 195-205 ppm region. The aromatic carbons would appear between 110-160 ppm, with the carbon attached to the methoxy group resonating at the lower field end of this range. The methoxy carbon itself would likely be found around 55-60 ppm, and the methyl carbon of the acetyl group would be in the 25-35 ppm range.

Infrared (IR) Spectroscopy (Predicted)

Specific experimental IR data was not available. However, the characteristic absorption bands for this compound can be predicted. A strong absorption band for the C=O stretch of the ketone is expected around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹. The C-O stretching of the methoxy group should produce a strong band in the 1200-1275 cm⁻¹ region.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methoxynaphthalene.[4]

Materials:

-

1-methoxynaphthalene (474 mg, 3 mmol)

-

Acetyl chloride (236 mg, 3 mmol)

-

Aluminum trichloride (800 mg, 6 mmol)

-

Anhydrous dichloromethane (12 mL)

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Aluminum trichloride (800 mg, 6 mmol) in anhydrous dichloromethane (12 mL) was cooled to 0 °C under a nitrogen atmosphere.

-

Acetyl chloride (236 mg, 3 mmol) was added slowly to the cooled mixture.

-

The reaction mixture was stirred at room temperature for 10 minutes.

-

1-methoxynaphthalene (474 mg, 3 mmol) was added, and the stirring was continued at room temperature overnight.

-

After the reaction was complete, it was quenched with water.

-

The organic phase was separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue was purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:15, v/v) to yield 4-methoxynaphthaleneacetophenone (338 mg, 56% yield) as a white solid.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-(4-Methoxy-1-naphthyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of the aromatic ketone 1-(4-Methoxy-1-naphthyl)ethanone. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. The guide details the compound's molecular and physical characteristics, including its solid-state properties and lipophilicity. Furthermore, it presents a summary of its spectroscopic data, which is crucial for its identification and characterization. Detailed experimental protocols for the determination of these properties are also provided to ensure reproducibility and methodological rigor in future studies.

Introduction

This compound, a derivative of naphthalene, is a crystalline solid with potential applications in various scientific fields.[1] Its structural features, including the naphthalene ring and the methoxy and acetyl functional groups, contribute to its unique chemical and physical properties.[1] A thorough understanding of these properties is fundamental for its application in medicinal chemistry as a building block for novel therapeutic agents and in material science as a precursor for new organic materials.[2]

Molecular and Physical Properties

This compound is a white to light yellow crystalline solid under standard conditions.[2] The fundamental molecular and physical properties are summarized in the tables below.

Table 1: General and Molecular Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 24764-66-7 | [3] |

| Molecular Formula | C₁₃H₁₂O₂ | [3] |

| Molecular Weight | 200.23 g/mol | [3] |

| Physical State | Crystalline Solid | [2] |

| Appearance | White to pale yellow | [2] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Notes | Source |

| Melting Point | 70-110 °C | Range for related methoxynaphthalene derivatives | [2] |

| Boiling Point | Not Experimentally Determined | Predicted: 338.3 ± 15.0 °C | - |

| Solubility | Limited in water | - | [2] |

| Lipophilicity (XLogP3) | 2.8 | Indicates moderate lipophilicity | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 9.01-9.96 (m, 1H), 8.32-8.35 (m, 1H), 8.03 (d, 1H), 7.63-7.65 (m, 1H), 7.53-7.58 (m, 1H), 6.79 (d, 1H), 4.07 (s, 3H), 2.72 (s, 3H) | [4] |

| ¹³C NMR | Data not available in detail. Aromatic region: ~115-150 ppm; Carbonyl carbon: >180 ppm; Methoxy carbon: ~55 ppm. | [5] |

| FT-IR | Characteristic absorptions (cm⁻¹): ~3100-3000 (=C-H stretch, aromatic), ~1680-1650 (C=O stretch, conjugated ketone), ~1600-1400 (C=C stretch, aromatic), ~1300-1000 (C-O stretch, ether) | [6][7] |

| Mass Spectrometry (LC-MS) | m/z: 201 [M+1]⁺ | [4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and spectroscopic properties of this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the boiling point can be determined using a micro-boiling point method. As this compound is a solid at room temperature, this method would be applicable if it were in a liquid state.

Procedure:

-

Place a small amount of the liquid into a small test tube or fusion tube.

-

Invert a sealed-end capillary tube into the liquid.

-

Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath gently.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

When a continuous and rapid stream of bubbles emerges, the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

Spectroscopic Analysis Protocols

¹H NMR Spectroscopy Protocol:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition would involve a 400 MHz spectrometer.[8]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

-

Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[9]

-

Longer acquisition times or a higher number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[10]

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Solid-State FT-IR (Thin Film) Protocol:

-

Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or acetone.[11]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12]

-

Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent-related absorptions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent compatible with the LC system, such as methanol or acetonitrile.

-

Inject the sample into the liquid chromatograph, which separates the components of the mixture.

-

The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[13]

-

The detector records the abundance of each ion, generating a mass spectrum. For this compound, a prominent peak at m/z 201, corresponding to the protonated molecule [M+H]⁺, is expected in positive ion mode.[4]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for the physical and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has compiled the available physical and spectroscopic data for this compound. While some experimental values, such as the precise melting and boiling points, require further determination, the provided information on its molecular properties, solubility, and comprehensive spectroscopic data serves as a solid foundation for its use in research and development. The detailed experimental protocols offer standardized methods for future characterization, ensuring consistency and comparability of data across different laboratories.

References

- 1. This compound | C13H12O2 | CID 249921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 24764-66-7 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 24764-66-7 [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Fourier transform infrared spectroscopy [bio-protocol.org]

- 13. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-(4-Methoxy-1-naphthyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methoxy-1-naphthyl)ethanone, a key intermediate in pharmaceutical and materials science applications.[1] Due to its aromatic structure, understanding its solubility in various solvent systems is critical for its synthesis, purification, formulation, and application. This document outlines its known solubility properties, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts and Data Presentation

This compound is a crystalline solid, appearing as a colorless to pale yellow substance.[1] Its molecular structure, featuring a hydrophobic naphthalene backbone and moderately polar methoxy and ketone functional groups, dictates its solubility behavior.[1] The compound has a calculated XLogP3-AA value of 2.8, indicating a moderate degree of lipophilicity, which suggests a preference for organic solvents over aqueous media.[1]

| Solvent Class | Specific Solvents | Qualitative Solubility | Reference |

| Polar Protic | Water | Limited | [1] |

| Ethanol | Good | [1] | |

| Methanol | Good (by structural analogy) | [1] | |

| Polar Aprotic | Acetone | Good | [1] |

| Nonpolar | Dichloromethane | Good | [1] |

| Chloroform | Good (by structural analogy) | [1] |

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for determining the solubility of a solid compound like this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.

-

Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

If the compound appears to be soluble in water, test the pH of the solution with litmus paper to determine if the compound is acidic or basic.

Quantitative Solubility Determination (Gravimetric Method)

This method determines the concentration of a saturated solution, providing a quantitative measure of solubility.

Materials:

-

This compound

-

Chosen solvent

-

Screw-capped vials

-

Constant temperature bath with a rotator or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for filtrate

-

Vacuum oven or desiccator

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the solvent. This ensures that a saturated solution is formed.

-

Seal the vial tightly and place it in a constant temperature bath, typically set at 25°C.

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

-

Weigh the vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate under reduced pressure or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Weigh the vial with the dried solid. The difference between this weight and the initial weight of the empty vial gives the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/L or mg/mL.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

References

Spectroscopic Analysis of 1-(4-Methoxy-1-naphthyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-(4-Methoxy-1-naphthyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.01-9.96 | Multiplet | 1H | Aromatic H |

| 8.32-8.35 | Multiplet | 1H | Aromatic H |

| 8.03 | Doublet | 1H | Aromatic H |

| 7.63-7.65 | Multiplet | 1H | Aromatic H |

| 7.53-7.58 | Multiplet | 1H | Aromatic H |

| 6.79 | Doublet | 1H | Aromatic H |

| 4.07 | Singlet | 3H | -OCH₃ |

| 2.72 | Singlet | 3H | -C(O)CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Note: Experimental ¹³C NMR data was not available in the searched literature. The following are predicted chemical shifts based on typical ranges for the respective carbon environments.

| Chemical Shift (δ) ppm | Carbon Environment |

| 195 - 205 | C=O (Ketone) |

| 155 - 165 | Aromatic C-O |

| 120 - 140 | Aromatic C & C-H |

| 55 - 60 | -OCH₃ |

| 25 - 35 | -C(O)CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

Note: A specific experimental IR spectrum was not found. The predicted absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2970 - 2850 | C-H Stretch | -CH₃ |

| ~1680 | C=O Stretch | Aryl Ketone |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion | Method |

| 201 | [M+1]⁺ | LC-MS |

| 200 | [M]⁺ | EI-MS (Predicted Molecular Ion) |

| 185 | [M-CH₃]⁺ | EI-MS (Predicted Fragment) |

| 157 | [M-COCH₃]⁺ | EI-MS (Predicted Fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Weigh approximately 5-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width for the carbon chemical shift range (typically 0-220 ppm).

-

Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).

-

Set the number of scans to a higher value (e.g., 128 or more) due to the lower natural abundance and sensitivity of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol for Solid Sample (Thin Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

-

Background Spectrum:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Sample Spectrum Acquisition:

-

Place the salt plate with the sample film into the sample holder in the spectrometer.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify the major absorption bands and correlate them to specific functional groups using correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples that are amenable to this separation technique.

-

-

Ionization:

-

Bombard the sample molecules in the gas phase with a high-energy beam of electrons (typically 70 eV). This will cause the molecules to ionize, forming a molecular ion (M⁺), and also induce fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector, which generates a signal proportional to the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing plausible fragmentation pathways.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

Biological Activity of 1-(4-Methoxy-1-naphthyl)ethanone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the naphthalene scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the biological activities of 1-(4-methoxy-1-naphthyl)ethanone and its closely related methoxy-naphthalene analogs. While research directly investigating a broad series of this compound derivatives is limited, this document synthesizes the available data on the anticancer and antimicrobial properties of structurally similar methoxy-naphthalene compounds. We present quantitative biological data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to provide a valuable resource for researchers in the field of drug discovery and development.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational structure for numerous compounds with significant biological properties. The incorporation of various functional groups onto the naphthalene ring system allows for the modulation of its physicochemical properties and biological targets. The methoxy group, in particular, is known to influence the lipophilicity and electronic characteristics of molecules, often enhancing their interaction with biological macromolecules. This has led to the exploration of methoxy-naphthalene derivatives for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1] This guide specifically aims to consolidate the existing knowledge on the biological activities of derivatives related to this compound, providing a basis for further research and development in this area.

Anticancer Activity of Methoxy-Naphthalene Derivatives

Several studies have highlighted the potential of methoxy-naphthalene derivatives as anticancer agents. Their mechanisms of action are varied and can include the inhibition of enzymes crucial for cancer cell proliferation and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various methoxy-naphthalene derivatives against different human cancer cell lines. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.

Table 1: Cytotoxicity of Naphthalen-1-yloxyacetamide Derivatives against MCF-7 Breast Cancer Cells [2]

| Compound ID | Structure | IC50 (µM) |

| 5c | Naphthalen-1-yloxyacetamide with 3-(4-nitrophenyl)acrylamide | 7.39 |

| 5d | Naphthalen-1-yloxyacetamide with 3-(4-methoxyphenyl)-2-phenylacrylamide | Potent (exact value not specified) |

| 5g | Naphthalen-1-yloxyacetamide with 3-(3,5-dibromo-4-hydroxyphenyl)acrylamide | 18.46 |

| Doxorubicin (Control) | - | 6.89 |

Table 2: Cytotoxicity of Naphthalene-Chalcone Hybrids against A549 Lung Cancer Cells [3]

| Compound ID | Structure | IC50 (µM) | | :--- | :--- | | 2j | 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | 7.835 ± 0.598 |

Table 3: Cytotoxicity of Naphthalene Substituted Benzimidazole Derivatives [4]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 11 | HepG2 (Liver) | 0.078 |

| 13 | HepG2 (Liver) | 0.625 |

| 18 | HepG2 (Liver) | Selective cytotoxicity |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1–2.5 x 10⁴ cells per mL and allowed to adhere for 24 hours.[5]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a DMSO solution) and incubated for a specified period (e.g., 96 hours).[5]

-

MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated to allow for the formation of formazan crystals by mitochondrial reductase in viable cells.[5]

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a purple solution.[5]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[5]

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.[5]

Signaling Pathways and Mechanisms

While specific pathways for this compound derivatives are not yet elucidated, related methoxy-naphthalene compounds have been shown to exert their anticancer effects through various mechanisms.

-

Enzyme Inhibition: Some naphthalene derivatives act as inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3), which is implicated in cancer development.[6]

-

Apoptosis Induction: Certain naphthalen-1-yloxyacetamide derivatives have been shown to induce apoptosis in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and caspase 9.[7]

-

Tubulin Polymerization Inhibition: Chalcones, which can incorporate a naphthalene moiety, have been reported to inhibit tubulin polymerization by binding to the colchicine binding site.[8]

Below is a generalized diagram representing a simplified apoptosis induction pathway that can be triggered by anticancer compounds.

Caption: Generalized Apoptosis Induction Pathway.

Antimicrobial Activity of Methoxy-Naphthalene Derivatives

Methoxy-naphthalene derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) of some methoxy-naphthalene derivatives against various microorganisms.

Table 4: Antimicrobial Activity of 2-Hydroxynaphthalene-1-carboxanilides [9]

| Compound ID | Microorganism | MIC (µM) |

| 13 | Staphylococcus aureus | 54.9 |

| 22 | Staphylococcus aureus | 0.3 - 92.6 |

| 22 | Escherichia coli | 23.2 |

| 27 | Staphylococcus aureus | 0.3 - 92.6 |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Below is a diagram illustrating the general workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC Determination.

Synthesis of Methoxy-Naphthalene Derivatives

The synthesis of methoxy-naphthalene derivatives often starts from commercially available naphthol precursors. A common method for introducing the methoxy group is through Williamson ether synthesis.

General Synthesis of 1-Methoxynaphthalene

A typical laboratory-scale synthesis of 1-methoxynaphthalene involves the methylation of 1-naphthol.

-

Deprotonation: 1-Naphthol is treated with a base, such as sodium hydroxide, to form the corresponding sodium naphthoxide.

-

Methylation: The naphthoxide is then reacted with a methylating agent, like dimethyl sulfate or methyl iodide, to yield 1-methoxynaphthalene.

An alternative, more environmentally friendly method utilizes dimethyl carbonate as the methylating agent in the presence of a phase transfer catalyst.[10]

The following diagram illustrates a general synthetic scheme for 1-methoxynaphthalene.

Caption: Synthesis of 1-Methoxynaphthalene.

Conclusion and Future Directions

The available literature suggests that methoxy-naphthalene derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While a comprehensive biological evaluation of a series of this compound derivatives is yet to be reported, the data from structurally related compounds provide a strong rationale for their synthesis and investigation. Future research should focus on the systematic synthesis of this compound analogs and the evaluation of their biological activities. Elucidating their specific molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]

The Emerging Potential of 1-(4-Methoxy-1-naphthyl)ethanone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxy-1-naphthyl)ethanone, a synthetically versatile naphthyl derivative, is emerging as a valuable scaffold in medicinal chemistry. Its unique structural features, including a methoxy-substituted naphthalene ring system, offer a foundation for the design and synthesis of novel therapeutic agents. While direct biological profiling of this specific ketone is not extensively documented, its utility as a key intermediate is evident from the broad spectrum of pharmacological activities exhibited by analogous naphthalene-based compounds. This technical guide explores the potential applications of this compound as a building block for the development of anticancer, antimicrobial, and anti-inflammatory agents, drawing upon data from structurally related molecules. Detailed synthetic protocols and prospective biological evaluation strategies are presented to empower researchers in harnessing the therapeutic potential of this promising scaffold.

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system is a privileged scaffold in medicinal chemistry, present in a variety of clinically significant drugs and bioactive molecules. Its rigid, planar structure provides a framework for precise spatial orientation of functional groups, facilitating interactions with biological targets. The methoxy group on the naphthalene ring of this compound can influence the molecule's electronic properties and metabolic stability, making it an attractive starting point for drug design. This guide will delve into the prospective applications of this ketone by examining the established biological activities of derivative classes that can be readily synthesized from it.

Synthetic Pathways from this compound

The chemical reactivity of the ketone and the activated naphthalene ring in this compound allows for its elaboration into several classes of bioactive compounds. The following diagram illustrates the key synthetic transformations.

Figure 1: Key synthetic pathways originating from this compound.

Potential Therapeutic Applications

Anticancer Agents

The naphthalene scaffold is a common feature in many anticancer agents. Chalcones, which can be readily synthesized from this compound via Claisen-Schmidt condensation, are a well-established class of compounds with potent cytotoxic activities against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Naphthalene-Based Chalcone Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-Chalcone | MCF-7 (Breast) | 0.51 | |

| Naphthalene-Chalcone | A549 (Lung) | 0.33 | |

| Naphthalene Diimide | SMMC-7721 (Hepatoma) | 1.48 | |

| Naphthalene Diimide | Hep G2 (Hepatoma) | 1.70 |

Note: The data presented is for analogous compounds to illustrate potential efficacy.

The proposed mechanism of action for many anticancer chalcones involves the induction of apoptosis through intrinsic and extrinsic pathways, often initiated by an increase in reactive oxygen species (ROS) within cancer cells.

Experimental Protocol: Synthesis of a Naphthyl Chalcone Derivative (General)

A general procedure for the Claisen-Schmidt condensation to synthesize a chalcone from this compound is as follows:

-

Dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1.1 equivalents) in ethanol.

-

Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH solution) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

1-(4-Methoxy-1-naphthyl)ethanone: A Technical Guide for its Application as a Fluorescent Marker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(4-methoxy-1-naphthyl)ethanone, a naphthalene derivative with potential applications as a fluorescent marker. While this compound has been synthesized and is commercially available, a detailed characterization of its photophysical properties is not extensively reported in the scientific literature. This guide consolidates the available information on its synthesis and provides a comprehensive, generalized protocol for its characterization as a fluorescent probe.

Core Properties and Synthesis

This compound is an aromatic ketone with a naphthalene core, substituted with a methoxy and an acetyl group.[1][2][3] The naphthalene moiety provides the intrinsic fluorescence characteristic of polycyclic aromatic hydrocarbons. The substituents are expected to modulate the photophysical properties of the molecule.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Friedel-Crafts acylation of 1-methoxynaphthalene.[1]

Experimental Protocol: Friedel-Crafts Acylation

-

Materials:

-

1-Methoxynaphthalene

-

Acetyl chloride

-

Aluminum trichloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure:

-

Under a nitrogen atmosphere, cool a suspension of aluminum trichloride (2.0 equivalents) in anhydrous dichloromethane to 0 °C.

-

Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension with stirring.

-

After stirring for 10 minutes at room temperature, add 1-methoxynaphthalene (1.0 equivalent) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding water.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (e.g., 1:15 v/v) to yield this compound as a solid.[4]

-

Photophysical Properties: A General Perspective

The introduction of an electron-donating methoxy group and an electron-withdrawing acetyl group to the naphthalene ring is expected to influence the intramolecular charge transfer (ICT) character of the molecule, which can affect its absorption and emission maxima, as well as its sensitivity to the local environment (solvatochromism). Generally, naphthalene derivatives display absorption bands in the 220-280 nm range, corresponding to π→π* electronic transitions.[1]

Table 1: Anticipated Photophysical Properties of this compound

| Property | Expected Range/Value | Notes |

| Absorption Maximum (λabs) | 280 - 350 nm | The exact maximum will depend on the solvent polarity. The presence of substituents typically causes a red-shift compared to unsubstituted naphthalene. |

| Emission Maximum (λem) | 350 - 450 nm | A significant Stokes shift is expected. The emission wavelength is also likely to be solvent-dependent. |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M-1cm-1 | Typical for π→π* transitions in aromatic systems. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | This is a highly sensitive parameter that depends on the molecular structure and environment. Naphthalene itself has a quantum yield of around 0.23 in cyclohexane. |

| Fluorescence Lifetime (τF) | 1 - 10 ns | The lifetime is influenced by radiative and non-radiative decay pathways. |

Disclaimer: The values in this table are estimations based on the general properties of naphthalene derivatives and should be experimentally determined for this compound.

Experimental Protocols for Photophysical Characterization

To rigorously evaluate the potential of this compound as a fluorescent marker, a series of photophysical experiments are required. The following protocols outline a general approach.

Absorption and Fluorescence Spectroscopy

-

Objective: To determine the absorption and emission maxima, and the molar extinction coefficient.

-

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Prepare a stock solution of this compound in a chosen solvent of known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorption (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

Using a fluorometer, excite the sample at its λabs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).

-

Determination of Fluorescence Quantum Yield

-

Objective: To quantify the efficiency of the fluorescence process. The relative method using a well-characterized standard is commonly employed.

-

Materials:

-

Solution of this compound

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

-

Procedure:

-

Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Measurement of Fluorescence Lifetime

-

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure:

-

Prepare a dilute solution of this compound.

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength close to its λabs.

-

The TCSPC system measures the time delay between the excitation pulse and the detection of the emitted photons.

-

A histogram of these delay times is generated, which represents the fluorescence decay curve.

-

Analyze the decay curve by fitting it to one or more exponential functions to determine the fluorescence lifetime(s) (τF).

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: Experimental workflow for the synthesis.

Photophysical Characterization Workflow

Caption: Logical workflow for photophysical characterization.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Methoxy-1-naphthyl)ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(4-Methoxy-1-naphthyl)ethanone through the Friedel-Crafts acylation of 1-methoxynaphthalene. This ketone derivative is a valuable building block in medicinal chemistry and materials science. The protocol herein describes a robust and reproducible method using aluminum chloride as a catalyst, offering a solid foundation for laboratory-scale synthesis. All quantitative data is summarized for clarity, and key experimental and mechanistic steps are visualized using DOT language diagrams.

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are precursors to a wide array of pharmaceuticals and functional materials.[1] The acylation of 1-methoxynaphthalene is a targeted approach to produce this compound, a key intermediate for various applications. The methoxy group at the 1-position of the naphthalene ring is an activating group and directs incoming electrophiles to the ortho and para positions. In this synthesis, the acylation occurs predominantly at the sterically less hindered and electronically favorable 4-position (para to the methoxy group).

Reaction and Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction between the acylating agent (acetyl chloride) and the Lewis acid catalyst (aluminum chloride). The electron-rich 1-methoxynaphthalene then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity, yielding the final product, this compound. Due to the electron-withdrawing nature of the newly introduced acetyl group, the product is less reactive than the starting material, which conveniently prevents over-acylation.

Reaction Scheme

References

Application Notes and Protocols for the Synthesis of 1-(4-Methoxy-1-naphthyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Methoxy-1-naphthyl)ethanone, also known as 1-acetyl-4-methoxynaphthalene, is an organic compound with the chemical formula C₁₃H₁₂O₂.[1][2] It is a valuable synthetic intermediate in medicinal chemistry and material science, serving as a building block for novel therapeutic agents and materials with applications in organic electronics.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the Friedel-Crafts acylation of 1-methoxynaphthalene.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid at standard conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [2][3] |

| Molar Mass | 200.23 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow solid | [1] |

Experimental Protocol: Friedel-Crafts Acylation

The most established method for synthesizing this compound is the Friedel-Crafts acylation of 1-methoxynaphthalene.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to introduce an acetyl group onto the naphthalene ring.[1]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Methoxynaphthalene | 158.20 | 474 mg | 3 |

| Acetyl chloride | 78.50 | 236 mg | 3 |

| Aluminum trichloride (AlCl₃) | 133.34 | 800 mg | 6 |

| Dichloromethane (CH₂Cl₂), anhydrous | - | 12 mL | - |

| Water (H₂O) | - | q.s. | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | q.s. | - |

| Ethyl acetate | - | - | - |

| Petroleum ether | - | - | - |

Procedure

-

Under a nitrogen atmosphere, cool a solution of aluminum trichloride (800 mg, 6 mmol) in anhydrous dichloromethane (12 mL) to 0 °C in an ice bath.[4]

-

Slowly add acetyl chloride (236 mg, 3 mmol) to the cooled solution.[4]

-

Stir the reaction mixture at room temperature for 10 minutes.[4]

-

Add 1-methoxynaphthalene (474 mg, 3 mmol) to the reaction mixture.[4]

-

Continue stirring the mixture at room temperature overnight.[4]

-

After the reaction is complete, quench the reaction by carefully adding water.[4]

-

Separate the organic phase.[4]

-

Dry the organic phase over anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure to remove the solvent.[4]

-

Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:15 v/v) as the eluent.[4]

-

Collect the fractions containing the product and concentrate to afford this compound as a white solid (338 mg, 56% yield).[4]

Characterization Data

The synthesized compound can be characterized by various spectroscopic methods.

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ: 9.01-9.96 (m, 1H), 8.32-8.35 (m, 1H), 8.03 (d, 1H), 7.63-7.65 (m, 1H), 7.53-7.58 (m, 1H), 6.79 (d, 1H), 4.07 (s, 3H), 2.72 (s, 3H) |

| LC-MS | m/z 201 [M+1]⁺ |

Data obtained from ChemicalBook.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application of 1-(4-Methoxy-1-naphthyl)ethanone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-Methoxy-1-naphthyl)ethanone as a key starting material. This versatile ketone serves as a valuable building block for the construction of diverse heterocyclic scaffolds, including chalcones, pyrazoles, pyrimidines, and thiophenes, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

Synthesis of Naphthyl Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and various other heterocyclic compounds. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.

Application Notes:

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to a series of naphthyl chalcones. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction conditions can be optimized by adjusting the base concentration, temperature, and reaction time to achieve high yields.

Quantitative Data for Chalcone Synthesis:

| Entry | Aromatic Aldehyde | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | NaOH | Ethanol | 4 - 6 | Room Temp. | 85 - 95 |

| 2 | 4-Chlorobenzaldehyde | KOH | Methanol | 5 - 7 | Room Temp. | 80 - 90 |

| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 4 - 6 | Room Temp. | 88 - 96 |

| 4 | 4-Nitrobenzaldehyde | KOH | Methanol | 6 - 8 | Room Temp. | 75 - 85 |

Experimental Protocol:

General Procedure for the Synthesis of 1-(4-Methoxy-1-naphthyl)-3-aryl-2-propen-1-one:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol (15-20 mL).

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq., 10% w/v) dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.

-

Filter the solid product, wash thoroughly with water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

dot

Caption: Claisen-Schmidt condensation for naphthyl chalcone synthesis.

Synthesis of Naphthyl Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.

Application Notes:

Naphthyl-substituted pyrazoles can be efficiently synthesized by the cyclocondensation of the previously prepared 1-(4-methoxy-1-naphthyl)-3-aryl-2-propen-1-ones with hydrazine hydrate. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, and the use of a catalytic amount of acid can facilitate the reaction.

Quantitative Data for Pyrazole Synthesis:

| Entry | Chalcone Precursor (Aryl group) | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Phenyl | Hydrazine Hydrate | Ethanol | 6 - 8 | Reflux | 80 - 90 |

| 2 | 4-Chlorophenyl | Hydrazine Hydrate | Acetic Acid | 4 - 6 | Reflux | 85 - 95 |

| 3 | 4-Methoxyphenyl | Hydrazine Hydrate | Ethanol | 6 - 8 | Reflux | 82 - 92 |

| 4 | 4-Nitrophenyl | Hydrazine Hydrate | Acetic Acid | 5 - 7 | Reflux | 78 - 88 |

Experimental Protocol:

General Procedure for the Synthesis of 5-(4-Methoxy-1-naphthyl)-3-aryl-1H-pyrazole:

-

In a round-bottom flask, dissolve the 1-(4-methoxy-1-naphthyl)-3-aryl-2-propen-1-one (1.0 eq.) in ethanol or glacial acetic acid (20 mL).

-

Add hydrazine hydrate (1.5 eq.) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

dot

Caption: Synthesis of naphthyl pyrazoles from chalcones.

Synthesis of Naphthyl Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They can be synthesized from chalcones by reaction with urea, thiourea, or guanidine.

Application Notes:

The reaction of 1-(4-methoxy-1-naphthyl)chalcones with guanidine hydrochloride in the presence of a strong base like potassium hydroxide in an alcoholic solvent yields 2-amino-4,6-disubstituted pyrimidines. Similarly, reaction with urea or thiourea can lead to the corresponding pyrimidin-2(1H)-ones or pyrimidine-2(1H)-thiones.

Quantitative Data for Pyrimidine Synthesis:

| Entry | Chalcone Precursor (Aryl group) | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Phenyl | Guanidine HCl | KOH | Ethanol | 8 - 10 | Reflux | 75 - 85 |

| 2 | 4-Chlorophenyl | Guanidine HCl | KOH | Ethanol | 8 - 12 | Reflux | 70 - 80 |

| 3 | 4-Methoxyphenyl | Urea | NaOH | Ethanol | 10 - 14 | Reflux | 65 - 75 |

| 4 | 4-Nitrophenyl | Thiourea | KOH | Ethanol | 10 - 14 | Reflux | 60 - 70 |

Experimental Protocol: